Welcome to the BenchChem Online Store!
molecular formula C11H15BrO B1581484 5-Phenoxypentyl Bromide CAS No. 22921-72-8

5-Phenoxypentyl Bromide

Cat. No. B1581484
M. Wt: 243.14 g/mol
InChI Key: WNGRHTGNGQSCTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04794188

Procedure details

To a well-stirred suspension of sodium hydride (15.3 g, 0.32 mol; 50% oil dispersion) in dry DMF (500 ml) containing (25 g, 0.26 mol), was added dropwise 1,5-dibromopentane (122.3 g, 0.53 mol). After the addition was complete, the reaction mixture was stirred at 60°-70° C. for 4 hours. Most of the DMF was next removed under reduced pressure, and the residue was dissolved in ethyl acetate (250 ml). The organic extract was washed successively with a 5% sodium hydroxide solution, water and brine. After drying the organics over anhydrous magnesium sulfate, all volatiles were removed. The residual yellow liquid was then distilled under reduced pressure, and the pure product was collected at 118°-125° C./1 mm as a clear colorless liquid (26 g, 40% yield).
Quantity
15.3 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
122.3 g
Type
reactant
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
[H-].[Na+].Br[CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][Br:9].CN([CH:13]=[O:14])C>>[O:14]([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][Br:9])[C:13]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1|

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
500 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
122.3 g
Type
reactant
Smiles
BrCCCCCBr

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 60°-70° C. for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
containing (25 g, 0.26 mol)
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
Most of the DMF was next removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in ethyl acetate (250 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed successively with a 5% sodium hydroxide solution, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the organics over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
all volatiles were removed
DISTILLATION
Type
DISTILLATION
Details
The residual yellow liquid was then distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)CCCCCBr
Measurements
Type Value Analysis
AMOUNT: MASS 26 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.